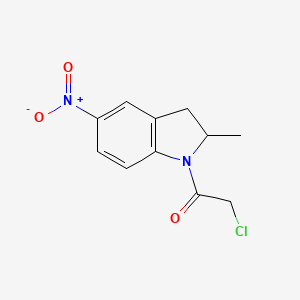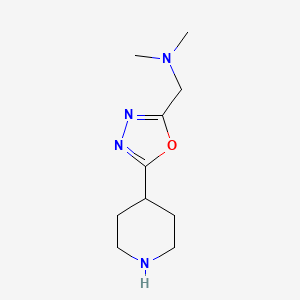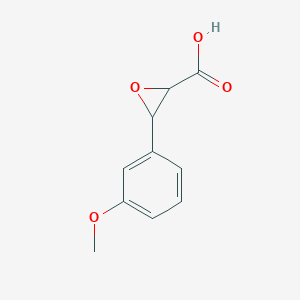
3-(3-Methoxyphenyl)oxirane-2-carboxylic acid
Overview
Description
3-(3-Methoxyphenyl)oxirane-2-carboxylic acid is an organic compound known for its versatile applications in scientific research. It is a carboxylic acid derivative of epoxide, characterized by the presence of a methoxy group attached to the phenyl ring and an oxirane ring fused to the carboxylic acid moiety. This compound is widely used in various fields, including chemistry, biology, medicine, and material science.
Preparation Methods
The synthesis of 3-(3-Methoxyphenyl)oxirane-2-carboxylic acid involves several synthetic routes and reaction conditions. One common method includes the epoxidation of 3-(3-methoxyphenyl)acrylic acid using peracids such as m-chloroperbenzoic acid (m-CPBA) under controlled conditions. The reaction typically proceeds at room temperature, yielding the desired oxirane derivative. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
3-(3-Methoxyphenyl)oxirane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the oxirane ring to diols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, where nucleophiles such as amines or thiols open the ring to form substituted products.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) or tetrahydrofuran (THF), and reaction temperatures ranging from -78°C to room temperature. Major products formed from these reactions include diols, carboxylic acids, and substituted derivatives.
Scientific Research Applications
3-(3-Methoxyphenyl)oxirane-2-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules and polymers.
Biology: The compound is employed in biochemical studies to investigate enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research has shown its potential in developing pharmaceutical agents with hypoglycemic activity, as demonstrated in studies on phenylalkyloxiranecarboxylic acid derivatives.
Material Science: It is utilized in the synthesis of polymers with specific structural properties, which can be applied in creating advanced materials with unique characteristics.
Mechanism of Action
The mechanism of action of 3-(3-Methoxyphenyl)oxirane-2-carboxylic acid involves its interaction with molecular targets and pathways. The oxirane ring is highly reactive and can undergo ring-opening reactions with nucleophiles, leading to the formation of various products. These reactions can modulate biological pathways, such as enzyme inhibition or activation, and influence metabolic processes.
Comparison with Similar Compounds
3-(3-Methoxyphenyl)oxirane-2-carboxylic acid can be compared with other similar compounds, such as:
3-(4-Methoxyphenyl)oxirane-2-carboxylic acid: This compound has a methoxy group at the para position of the phenyl ring, which may influence its reactivity and applications.
2-Methoxycarbonyl-3-(3,4-dimethoxyphenyl)oxirane:
The uniqueness of this compound lies in its specific substitution pattern and the resulting reactivity, making it a valuable tool in various scientific research fields.
Properties
IUPAC Name |
3-(3-methoxyphenyl)oxirane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c1-13-7-4-2-3-6(5-7)8-9(14-8)10(11)12/h2-5,8-9H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYLUKEGOOLJJDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2C(O2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


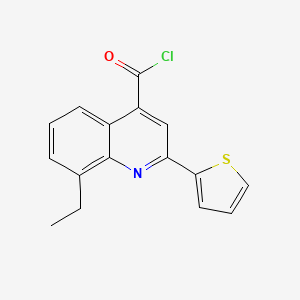
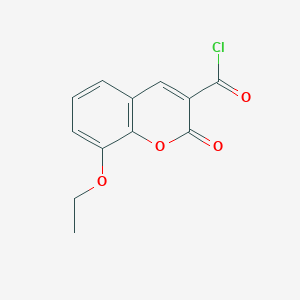
![3-[(3-Fluorobenzyl)oxy]benzoyl chloride](/img/structure/B1393954.png)
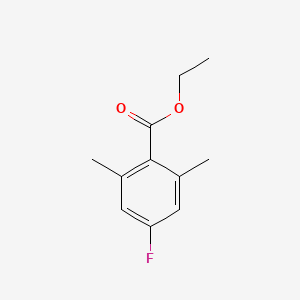
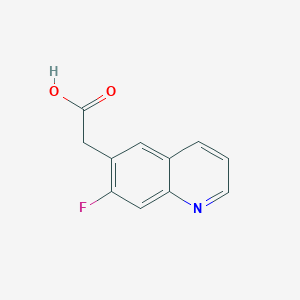
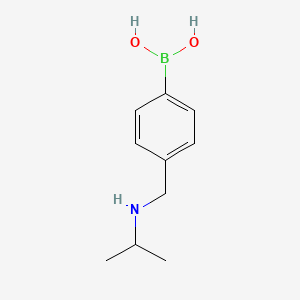
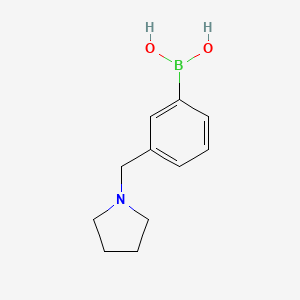
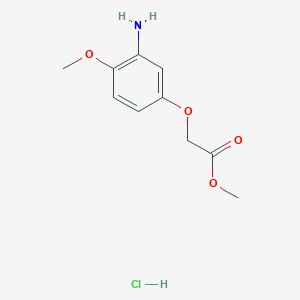
![6-Chloro-2-methoxy-7-methyl-9-propylimidazo[1,5-a]pyrido[3,2-e]pyrazine](/img/structure/B1393968.png)
